molecular formula C22H23ClN2O4S B282675 Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B282675
M. Wt: 446.9 g/mol
InChI Key: JIJZMSCLIPWYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as ECTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ECTP is a member of the pyrimidine family of compounds and is known for its unique molecular structure and pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the development of cancer and viral infections. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects
Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the activity of certain enzymes and proteins that are involved in the development of cancer and viral infections. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In vivo studies have demonstrated that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate possesses anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages as a research tool. It is a highly stable compound that can be easily synthesized in large quantities. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations associated with the use of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments. For example, Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the development of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based therapies for cancer and viral infections. Another area of interest is the investigation of the mechanism of action of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and the identification of its molecular targets. Additionally, future research could focus on the development of new synthesis methods for Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and the optimization of existing methods to improve yields and purity.

Synthesis Methods

The synthesis of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-chlorobenzyl alcohol with 4-methoxyphenylacetic acid, followed by the condensation with ethyl cyanoacetate and thiourea. The resulting compound is then subjected to acid hydrolysis to yield Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. This method has been optimized to produce high yields of pure Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and has been used in many research studies.

Scientific Research Applications

Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have demonstrated that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the activity of certain enzymes and proteins that are involved in the development of cancer and viral infections. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases.

properties

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

ethyl 4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H23ClN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)14-5-10-18(27-3)15(11-14)12-29-17-8-6-16(23)7-9-17/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30)

InChI Key

JIJZMSCLIPWYDK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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